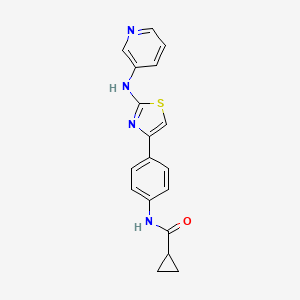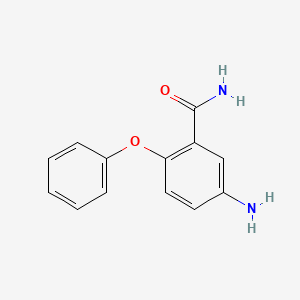![molecular formula C11H17F3O4 B3008333 (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid CAS No. 1401067-08-0](/img/structure/B3008333.png)
(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid is a structurally complex molecule that likely exhibits unique chemical and physical properties due to the presence of fluorine atoms and a tert-butoxy group. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated compounds and their synthesis, molecular structure, and reactivity, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of fluorinated compounds is often challenging due to the reactivity of fluorine. However, the papers describe successful syntheses of related fluorinated compounds. For instance, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline involves a Mitsunobu reaction with perfluoro-tert-butanol, which is a key step for incorporating a perfluoro-tert-butyl group with nine chemically equivalent fluorines . This method could potentially be adapted for the synthesis of (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be quite distinct due to the influence of fluorine atoms. The crystal structure of a related compound, the (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropionic acid ester, has been determined, showing a specific orientation of the tert-butylcyclohexyl residue with respect to the ester group . This suggests that the molecular structure of (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid would also be influenced by its fluorinated and tert-butoxy moieties, potentially affecting its conformation and reactivity.
Chemical Reactions Analysis
Fluorinated compounds often participate in unique chemical reactions due to the electron-withdrawing nature of fluorine. The preparation of (E,R,R)-5-alkylidene-2-tert-butyl-6-methyl-1,3-dioxan-4-ones from (R)-3-hydroxybutyric acid involves cuprate additions and subsequent hydrolyses to yield chiral secondary alkyl groups . This indicates that the presence of tert-butyl and fluorine groups in (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid could similarly influence its reactivity in chemical reactions, such as additions or substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often markedly different from their non-fluorinated analogs. For example, the sensitivity of peptides containing fluorinated amino acids to detection by 19F NMR suggests that (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid could also exhibit unique NMR properties . Additionally, the crystal structure analysis provides information on the density and melting point of a related compound , which could be used to infer similar properties for the compound under study.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of β-Hydroxycarboxylic Acids : (2R)-5-Alkyl-2-tert-butyl-6-methyl-4H-1,3-dioxin-4-ones, closely related to the target compound, have been used as intermediates for preparing α,β,β-trisubstituted β-hydroxycarboxylic acids from (R)-3-Hydroxybutyric acid (Amberg & Seebach, 1990).
- Chiral Recognition Studies : Chiral α-(nonafluoro-tert-butoxy)carboxylic acids, including structures similar to the target compound, have been synthesized and used as chiral solvating agents with amines. Their diastereomeric salts were investigated via NMR and ECD spectroscopy (Nemes et al., 2015).
Chemical Properties and Reactions
- Study of Dioxanones : Research involving 2-(tert-butyl)-6-(trifluoromethyl)-1,3-dioxan-4-one, which shares structural similarities with the target compound, has explored its forms and characterization. This includes studies on racemic mixtures and crystallization behaviors (Anonymous, 1990).
- Applications in Medicinal Chemistry : The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, related to the target compound, has been undertaken for potential use in probes and medicinal chemistry. Their distinct conformational preferences and sensitive detection by 19F NMR highlight their utility (Tressler & Zondlo, 2014).
Supramolecular Assembly
- Hydrogen Bonding in Cyclopentane Derivatives : Studies on 2-hydroxy-1-cyclopentanecarboxamides and tert-butyl derivatives of carboxylic acid, structurally related to the target compound, have investigated their supramolecular self-assembly. This is determined by intermolecular hydrogen bonds, reflecting patterns of close packing and supramolecular assembly (Kălmăn et al., 2001).
Catalysis and Polymerization
- Use in Radical Copolymerization : The radical copolymerization of α-trifluoromethylacrylic acid (TFMAA) with vinylidene fluoride (VDF), initiated by tert-butyl 2,2-dimethyl peroxypropanoate, has been studied. This demonstrates the use of compounds with tert-butyl groups, like the target compound, in polymerization processes (Souzy et al., 2004).
Crystallography and Molecular Structure
- Crystal Structure Determination : The crystal structure of the (2R)-3,3,3-trifluoro-2methoxy-2-phenylpropionic acid ester of trans-4-tert-butylcyclohexanol, which has structural elements similar to the target compound, has been determined, contributing to the understanding of molecular orientations and geometrical parameters (Doesburg et al., 1982).
Propiedades
IUPAC Name |
(2R)-5,5,5-trifluoro-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3O4/c1-10(2,3)18-8(15)6-7(9(16)17)4-5-11(12,13)14/h7H,4-6H2,1-3H3,(H,16,17)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOZDZZGYJHBP-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3008254.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)


![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3008261.png)
![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008263.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3008264.png)
![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)


![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)